molecular formula C9H5FN2O3S B427890 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Número de catálogo: B427890
Peso molecular: 240.21g/mol
Clave InChI: CVAUGARXUAHHLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is a useful research compound. Its molecular formula is C9H5FN2O3S and its molecular weight is 240.21g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H5FN2O3S

Peso molecular

240.21g/mol

Nombre IUPAC

2-(3-fluorophenoxy)-5-nitro-1,3-thiazole

InChI

InChI=1S/C9H5FN2O3S/c10-6-2-1-3-7(4-6)15-9-11-5-8(16-9)12(13)14/h1-5H

Clave InChI

CVAUGARXUAHHLJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(S2)[N+](=O)[O-]

SMILES canónico

C1=CC(=CC(=C1)F)OC2=NC=C(S2)[N+](=O)[O-]

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed in a two-step sequence commencing with the readily available 2-amino-5-nitrothiazole. The core of this pathway involves a Sandmeyer-type diazotization and chlorination to yield the key intermediate, 2-chloro-5-nitrothiazole. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 3-fluorophenol to afford the target molecule. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven experimental protocols, and present comprehensive characterization data based on analogous compounds.

Introduction

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and anti-inflammatory activities. The incorporation of a nitro group at the 5-position and a substituted phenoxy group at the 2-position of the thiazole ring can significantly modulate the electronic and steric properties of the molecule, making it a valuable building block for the synthesis of novel pharmaceutical candidates. This guide focuses on the synthesis of 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole, a molecule of interest for further derivatization and biological screening.

Proposed Synthesis Pathway

The most logical and efficient synthetic route to 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole is a two-step process starting from 2-amino-5-nitrothiazole.

Synthesis_Pathway A 2-Amino-5-nitrothiazole B 2-Chloro-5-nitrothiazole A->B 1. NaNO2, HCl, 0-5 °C 2. CuCl, HCl C 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole B->C 3-Fluorophenol, K2CO3, DMF, 80-100 °C

Caption: Proposed two-step synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

Part 1: Synthesis of 2-Chloro-5-nitrothiazole via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-amino-5-nitrothiazole into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst. This classic transformation is a variation of the Sandmeyer reaction.

Mechanism

The reaction proceeds through the following key stages:

  • Diazotization: The primary aromatic amine, 2-amino-5-nitrothiazole, reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a stable diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium intermediate.

  • Single-Electron Transfer (SET): The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex, regenerating the copper(I) catalyst and forming the desired 2-chloro-5-nitrothiazole.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Reaction A 2-Amino-5-nitrothiazole B Thiazole-2-diazonium salt A->B NaNO2, HCl, 0-5 °C C Thiazole-2-diazonium salt D Thiazole-2-radical + N2 C->D CuCl (SET) E 2-Chloro-5-nitrothiazole D->E CuCl2 SNAr_Mechanism A 2-Chloro-5-nitrothiazole C Meisenheimer Complex (Resonance Stabilized) A->C Addition B 3-Fluorophenoxide B->C Addition D 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole C->D Elimination of Cl-

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. By examining the influence of the constituent functional groups—a fluorophenoxy moiety, a nitro group, and a thiazole core—this guide offers a robust framework for the structural elucidation and characterization of this and related molecules. The methodologies and interpretations presented herein are designed to be a vital resource for researchers engaged in medicinal chemistry, chemical biology, and drug development, providing both foundational knowledge and practical insights into the spectroscopic analysis of complex heterocyclic systems.

Introduction: The Rationale for Spectroscopic Analysis

The compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole represents a confluence of chemical functionalities that are of significant interest in contemporary drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[1] The introduction of a nitro group can modulate the electronic properties and potential biological activity of the molecule, while the fluorophenoxy substituent can influence factors such as metabolic stability and binding interactions.

Given the novelty of this compound, a thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and structure. This guide provides a detailed, albeit predictive, exploration of its spectroscopic signatures. The subsequent sections will dissect the anticipated NMR, IR, and MS data, offering a rationale for the predicted values based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the detailed mapping of a molecule's carbon-hydrogen framework. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is expected to be characterized by distinct signals corresponding to the protons on the thiazole and fluorophenyl rings. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine and oxygen atoms will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Predicted Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~8.5Singlet1HThiazole-H4
~7.5Triplet of doublets1HPhenyl-H5'
~7.3Doublet of triplets1HPhenyl-H6'
~7.2Doublet1HPhenyl-H2'
~7.1Doublet of triplets1HPhenyl-H4'

Solvent: DMSO-d₆

Causality Behind Predictions:

  • Thiazole Proton (H4): The proton at the C4 position of the thiazole ring is expected to be significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group, resulting in a downfield chemical shift of around 8.5 ppm.

  • Fluorophenyl Protons: The chemical shifts of the protons on the 3-fluorophenyl ring are influenced by the electronegativity of the fluorine atom and the oxygen linkage. The complex splitting patterns arise from both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Predicted Chemical Shift (δ) (ppm)Assignment
~170C2 (Thiazole)
~162 (doublet, ¹JCF ≈ 245 Hz)C3' (Phenyl)
~155C5 (Thiazole)
~150C1' (Phenyl)
~132 (doublet, ³JCF ≈ 10 Hz)C5' (Phenyl)
~118C4 (Thiazole)
~115 (doublet, ²JCF ≈ 21 Hz)C2' (Phenyl)
~110 (doublet, ⁴JCF ≈ 3 Hz)C6' (Phenyl)
~108 (doublet, ²JCF ≈ 25 Hz)C4' (Phenyl)

Causality Behind Predictions:

  • Thiazole Carbons: The carbons of the thiazole ring will have distinct chemical shifts based on their hybridization and proximity to the heteroatoms and the nitro group.

  • Fluorophenyl Carbons: The carbon directly attached to the fluorine atom (C3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the ring will show smaller, through-bond couplings (²JCF, ³JCF, ⁴JCF).

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial. The following protocol outlines a standard procedure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Compound in Deuterated Solvent B Acquire 1H Spectrum A->B C Acquire 13C Spectrum A->C D Fourier Transform B->D C->D E Phase & Baseline Correction D->E F Chemical Shift Calibration E->F G Structural Elucidation F->G

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is expected to display several key absorption bands.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~1600-1450C=C and C=N stretchAromatic and Thiazole
~1550 and ~1350Asymmetric and Symmetric NO₂ stretchNitro group
~1250-1200C-O-C stretch (asymmetric)Aryl ether
~1100-1000C-F stretchFluoroaromatic

Causality Behind Predictions:

  • Nitro Group: The strong, distinct absorption bands for the asymmetric and symmetric stretching of the N-O bonds are highly characteristic of nitro compounds.

  • Aryl Ether and C-F Bonds: The C-O-C and C-F stretching vibrations will produce strong absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (C₉H₅FN₂O₃S) is 256.22 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z = 256.

  • Major Fragmentation Pathways:

    • Loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z = 210.

    • Cleavage of the ether bond, potentially leading to fragments corresponding to the fluorophenoxy cation (m/z = 111) or the 5-nitro-1,3-thiazol-2-yl cation (m/z = 145).

    • Further fragmentation of these primary fragments will provide additional structural information.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to keep the molecular ion intact.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Propose structures for the major fragment ions and correlate them with the parent structure.

MS_Workflow A Sample Introduction (e.g., LC-MS) B Ionization (e.g., ESI) A->B C Mass Analysis (e.g., TOF) B->C D Detection C->D E Data Analysis (Mass Spectrum) D->E

Caption: Generalized workflow for mass spectrometry analysis.

Summary and Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. The predicted NMR, IR, and MS data, summarized below, provide a comprehensive spectroscopic fingerprint for this novel compound.

Table 4: Summary of Predicted Spectroscopic Data

TechniqueKey Predicted Features
¹H NMR - Singlet at ~8.5 ppm (Thiazole-H4). - Complex multiplets between ~7.1-7.5 ppm (Fluorophenyl protons).
¹³C NMR - Signals at ~170 ppm (C2-Thiazole) and ~155 ppm (C5-Thiazole). - Doublet at ~162 ppm with a large ¹JCF coupling constant (C3'-Phenyl).
IR - Strong absorptions at ~1550 and ~1350 cm⁻¹ (NO₂ stretch). - Strong absorptions at ~1250-1200 cm⁻¹ (C-O-C stretch) and ~1100-1000 cm⁻¹ (C-F stretch).
MS - Molecular ion peak (M⁺) at m/z = 256. - Characteristic fragments at m/z = 210 (loss of NO₂) and potentially at m/z = 111 (fluorophenoxy cation) and m/z = 145 (5-nitrothiazolyl cation).

The protocols and interpretations provided herein are intended to guide researchers in the empirical analysis of this compound and its analogs. The convergence of these spectroscopic techniques provides a powerful, self-validating system for the unambiguous structural determination of novel chemical entities, which is a cornerstone of modern drug discovery and development.

References

  • Avcı, D., Dede, B., Bahçeli, S., & Varkal, D. (2017). Spectroscopic and quantum chemical calculation study on 2–ethoxythiazole molecule. Journal of Molecular Structure, 1138, 110–117. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 5-Nitrothiazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305–311. [Link]

  • Samadhiya, P., & Sharma, P. (2012). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 365-369.
  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic and Electrochemical Properties of 2-Aminophenothiazine. PMC. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 5). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. [Link]

  • MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • Jašková, P., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2021, November 17). Derivatives from Thiazole Derivative. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). DE3225472A1 - Method for producing 2-amino-5-nitro-thiazol.
  • OEHHA. (2009, March 1). 2-Amino-5-Nitrothiazole. [Link]

  • Cellular Therapy and Transplantation. (2022, June 30). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. [Link]

Sources

An In-Silico Modeling Guide to 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole: From Target Identification to Interaction Stability Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4][5][6] This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of a specific derivative, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. We will navigate the complete computational workflow, beginning with target identification and proceeding through rigorous molecular docking and molecular dynamics simulations to elucidate its interaction mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible computational study.

Introduction: The Rationale for In Silico Investigation

The compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole combines three key structural motifs: a 5-nitrothiazole ring, a phenoxy linker, and a fluorine substituent. The 5-nitrothiazole group is a known pharmacophore with potential cytotoxic and antimicrobial properties, while the fluorophenoxy moiety can enhance binding affinity and modulate pharmacokinetic properties.[4] The convergence of these features makes it a compelling candidate for drug discovery.

In silico modeling provides a cost-effective and rapid methodology to hypothesize and evaluate the molecular interactions of such compounds before committing to expensive and time-consuming laboratory synthesis and testing.[7] By simulating the "handshake" between our ligand and its potential biological targets, we can predict binding affinity, identify key interacting residues, and assess the stability of the resulting complex over time.[8] This guide will use a practical, case-study approach, assuming a hypothetical target to illustrate the complete workflow with scientific rigor.

Case Study Target Selection: Enoyl-Acyl Carrier Protein Reductase (InhA)

Thiazole derivatives have shown promise as antimicrobial agents.[9] For the purpose of this guide, we will investigate the interaction of our ligand with the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 3FNG). InhA is a critical enzyme in the mycobacterial cell wall synthesis pathway and a validated target for antitubercular drugs. This provides a relevant and well-characterized system to demonstrate the power of the in silico workflow.

The Computational Workflow: A Three-Pillar Approach

Our investigation is built upon a logical progression of three core computational techniques: System Preparation, Molecular Docking, and Molecular Dynamics. Each stage builds upon the last, moving from a static prediction to a dynamic and more biologically relevant assessment.

G cluster_0 Pillar 1: System Preparation cluster_1 Pillar 2: Molecular Docking cluster_2 Pillar 3: Molecular Dynamics P1_LIG Ligand Preparation (PubChem) P1_PROT Protein Preparation (RCSB PDB) P2_DOCK Pose & Affinity Prediction (AutoDock Vina) P1_PROT->P2_DOCK Prepared Structures P2_ANALYSIS Interaction Analysis (PyMOL / Chimera) P2_DOCK->P2_ANALYSIS P3_SIM Dynamic Simulation (GROMACS) P2_ANALYSIS->P3_SIM Best Pose P3_ANALYSIS Stability & Interaction Analysis (RMSD, RMSF, H-Bonds) P3_SIM->P3_ANALYSIS FINISH Hypothesis for In-Vitro Validation P3_ANALYSIS->FINISH Validated Interaction

Caption: The In Silico Modeling Workflow.

Pillar 1: System Preparation - The Foundation of Accuracy

The principle of "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of your results.[10] This phase involves sourcing and meticulously cleaning both the ligand and protein structures.

Ligand Preparation Protocol
  • Obtain Structure: The 2D structure of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole can be drawn using chemical sketcher software (e.g., MarvinSketch, ChemDraw) or sourced from a database like PubChem.

  • Convert to 3D: Convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This crucial step ensures that the ligand is in a low-energy, sterically favorable conformation with correct bond lengths and angles.[11][12]

  • Save in Correct Format: Save the final 3D structure in a .mol2 or .pdbqt file format, which preserves information about bond orders and partial charges required for docking software.[11][12]

Protein Target Preparation Protocol
  • Download Structure: Obtain the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we use PDB ID: 3FNG .

  • Clean the Structure: The raw PDB file often contains non-essential molecules.[13]

    • Remove Water Molecules: Unless a water molecule is known to be critical for ligand binding, all solvent molecules should be removed.[11][12]

    • Remove Co-crystallized Ligands & Ions: Remove any existing ligands, ions, and cofactors that are not essential to the binding site's integrity.[13]

    • Select Protein Chains: If the protein is a multimer, select only the chain(s) relevant for the docking study (e.g., Chain A).[13]

  • Prepare the Protein: Use software like AutoDock Tools or UCSF Chimera to prepare the protein for docking.[8][14]

    • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding them is essential for correctly defining the hydrogen-bonding network.[11][14]

    • Assign Partial Charges: Assign appropriate partial charges (e.g., Gasteiger charges) to each atom.

    • Repair Missing Residues: If the crystal structure has missing side chains or loops, these should be modeled and repaired.[13]

  • Save Receptor File: Save the processed protein as a .pdbqt file for use with AutoDock Vina.

Pillar 2: Molecular Docking - Predicting Binding and Pose

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein.[8][15] It functions as a powerful screening tool to prioritize compounds and generate structural hypotheses.[8][16]

Experimental Protocol: Docking with AutoDock Vina
  • Define the Binding Site: The accuracy of docking depends on defining the correct search space. For our target (InhA, 3FNG), the binding site is well-characterized. A grid box is centered on this site.

    • Grid Box Dimensions: A typical size is 25 x 25 x 25 Å, large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Configuration File: Create a configuration file (conf.txt) that specifies the input files and grid box parameters.

ParameterValueDescription
receptorprotein.pdbqtThe prepared protein structure.
ligandligand.pdbqtThe prepared ligand structure.
center_x15.0X-coordinate of the grid box center.
center_y12.5Y-coordinate of the grid box center.
center_z10.0Z-coordinate of the grid box center.
size_x25.0Dimension of the grid box in X.
size_y25.0Dimension of the grid box in Y.
size_z25.0Dimension of the grid box in Z.
outresults.pdbqtOutput file for docking poses.
  • Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log results.log

  • Analyze Results:

    • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. Lower (more negative) values indicate stronger predicted binding.[8]

    • Pose Visualization: The top-ranked poses should be visually inspected using software like PyMOL or UCSF Chimera.[8] Look for key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. The most plausible pose is one that forms chemically sensible and stable interactions with key residues in the active site.

G cluster_0 Ligand-Protein Interaction Analysis ligand {2-(3-Fluorophenoxy)- 5-nitro-1,3-thiazole} interactions Hydrogen Bonds Pi-Pi Stacking Van der Waals ligand->interactions:h ligand->interactions:p ligand->interactions:v protein InhA Active Site Residues GLY96 THR196 MET199 interactions:h->protein:g H-Bond interactions:h->protein:t H-Bond interactions:v->protein:m Hydrophobic

Caption: Conceptual Diagram of Ligand-Protein Interactions.

Pillar 3: Molecular Dynamics - Assessing Interaction Stability

While docking provides a valuable static snapshot, molecular dynamics (MD) simulations offer a dynamic view.[11] MD simulations track the movements of atoms over time, allowing us to assess the stability of the predicted docking pose in a simulated physiological environment.[17][18]

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines the key steps for running an MD simulation using the GROMACS package, one of the fastest and most widely used open-source simulation engines.[19][20][21]

  • System Setup:

    • Generate Topology: Create a topology file for the protein-ligand complex. This file describes the force field parameters (e.g., bond lengths, angles, charges) for every atom in the system.[21]

    • Define Simulation Box: Place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).[19]

    • Solvation: Fill the box with water molecules (e.g., SPC/E or TIP3P water model) to simulate an aqueous environment.[19]

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and achieve a physiological salt concentration.

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically done in two phases:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.[21]

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature.[21]

  • Production MD: Once equilibrated, run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).[21]

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing snapshots of the system at regular time intervals. Analysis of this trajectory provides critical insights into the stability of the protein-ligand complex.[17][22]

  • Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein backbone or ligand atoms from their initial position over time.[22] A stable, plateauing RMSD curve for both the protein and the ligand suggests the complex has reached equilibrium and the ligand remains stably bound.[23]

  • Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues around their average position.[23] It helps identify flexible and rigid regions of the protein. A low fluctuation in the binding site residues indicates a stable binding pocket.[23]

  • Hydrogen Bond Analysis: Tracking the number and duration of hydrogen bonds between the ligand and protein over the simulation provides direct evidence of a stable interaction.

Analysis MetricIndication of StabilityIndication of Instability
Ligand RMSD Low, stable plateau (< 3 Å)High, continuously increasing value
Protein RMSF Low fluctuation at binding site residuesHigh fluctuation at binding site residues
H-Bonds Consistent H-bonds maintained over timeH-bonds frequently breaking and forming
Radius of Gyration (Rg) Stable value indicating consistent protein compactnessDrastic changes indicating unfolding or large conformational shifts[23]

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for characterizing the molecular interactions of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. By systematically applying system preparation, molecular docking, and molecular dynamics simulations, we can generate a robust, data-driven hypothesis about the compound's binding mode and stability with a chosen target like InhA. The results from this computational pipeline—a plausible binding pose, favorable binding affinity, and a stable complex confirmed by MD—provide a strong rationale for advancing the compound to the next stage of the drug discovery process: in vitro experimental validation.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 21, 2026, from [Link]

  • Sabe, V. T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • Al-Otaibi, J. S., et al. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. Retrieved February 21, 2026, from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved February 21, 2026, from [Link]

  • BioSoft. (2024). GROMACS Tutorial. Retrieved February 21, 2026, from [Link]

  • A.S., A., & K., S. (2018). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. Retrieved February 21, 2026, from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved February 21, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 21, 2026, from [Link]

  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved February 21, 2026, from [Link]

  • Galaxy Training Network. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved February 21, 2026, from [Link]

  • YouTube. (2026, January 10). How to Understand and Interpret Molecular Dynamics Results?. Retrieved February 21, 2026, from [Link]

  • Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Retrieved February 21, 2026, from [Link]

  • GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs. Retrieved February 21, 2026, from [Link]

  • Frontiers in Drug Discovery. (2024). Pharmacophore modeling: advances and pitfalls. Retrieved February 21, 2026, from [Link]

  • Yadav, R., et al. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. Retrieved February 21, 2026, from [Link]

  • TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved February 21, 2026, from [Link]

  • Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. Retrieved February 21, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved February 21, 2026, from [Link]

  • TeSS. (2025, December 4). Protein-ligand docking. Retrieved February 21, 2026, from [Link]

  • University of Colombo School of Computing. (n.d.). Session 4: Introduction to in silico docking. Retrieved February 21, 2026, from [Link]

  • Khanh, N. D., et al. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Wang, Y., et al. (2011). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Khan, I., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. MDPI. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved February 21, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. PMC. Retrieved February 21, 2026, from [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling. Retrieved February 21, 2026, from [Link]

  • Filipovic, N., & Urbanc, B. (2006). A statistical approach to the interpretation of molecular dynamics simulations of calmodulin equilibrium dynamics. PMC. Retrieved February 21, 2026, from [Link]

  • ACS Publications. (2022, July 14). Molecular Dynamics Simulations and Diversity Selection by Extended Continuous Similarity Indices. Retrieved February 21, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved February 21, 2026, from [Link]

  • Sławiński, J., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. PMC. Retrieved February 21, 2026, from [Link]

  • Cellular Therapy and Transplantation. (2022, June 30). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Retrieved February 21, 2026, from [Link]

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Retrieved February 21, 2026, from [Link]

  • de F. Alves, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved February 21, 2026, from [Link]

Sources

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole solubility and stability studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Foreword: Charting the Course for a Promising Heterocycle

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1][2][3] The introduction of a nitro group, as seen in compounds like 2-amino-5-nitrothiazole, often imparts significant biological activity.[1][4] When combined with a phenoxy linkage, which is present in various enzyme inhibitors, the resulting molecule, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole, emerges as a compound of considerable interest for drug discovery programs.[5][6] However, the journey from a promising lead compound to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. The insights generated from these studies are critical for guiding formulation development, predicting in vivo behavior, and ensuring the overall safety and efficacy of any potential therapeutic agent.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For many promising compounds, particularly those with aromatic and heterocyclic systems, poor solubility can be a significant hurdle.[7][8] This section outlines a systematic approach to characterizing the solubility of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

The Rationale Behind Solubility Testing

We will focus on determining the thermodynamic solubility , which represents the true equilibrium concentration of the compound in a given medium.[9] This value is fundamental for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and can guide regulatory pathways.[9] Given that most drugs are weak acids or bases, solubility must be assessed across a physiologically relevant pH range (1.2 to 6.8) to simulate the conditions of the gastrointestinal tract.[9]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the equilibrium solubility assessment.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solid compound C Add compound to each buffer in vials A->C B Prepare buffers (pH 1.2, 4.5, 6.8) B->C D Incubate at 37°C with agitation (e.g., 24-48 hours) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F G Quantify by HPLC-UV F->G H Determine solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Assessment.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is the gold standard for determining thermodynamic solubility.[9]

1. Preparation of Buffers:

  • Prepare buffers at pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, without enzymes) according to USP standards.

2. Sample Preparation:

  • Add an excess of solid 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole to separate glass vials containing each of the prepared buffers. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point could be 2-5 mg of compound per mL of buffer.

3. Equilibration:

  • Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber at 37°C.
  • Agitate the samples for a minimum of 24 hours. For compounds that may have stable polymorphs, extending this to 48 or 72 hours is advisable to ensure the system has reached true equilibrium.[9]

4. Sample Collection and Processing:

  • After equilibration, visually confirm the presence of undissolved solid.
  • Remove the vials and allow them to stand briefly to let the bulk of the solid settle.
  • Withdraw an aliquot of the supernatant and clarify it. The preferred method is centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

5. Quantification by HPLC-UV:

  • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
  • Create a calibration curve by making serial dilutions of the stock solution.
  • Analyze the filtered samples and the calibration standards using a validated HPLC-UV method.

HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 300-400 nm range for a nitroaromatic chromophore).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation and Interpretation

The results should be tabulated to clearly present the solubility at each pH.

pH of MediumMean Solubility (mg/mL)Standard DeviationBCS Solubility Class*
1.2Hypothetical ValueHypothetical ValueHypothetical Class
4.5Hypothetical ValueHypothetical ValueHypothetical Class
6.8Hypothetical ValueHypothetical ValueHypothetical Class

*Based on the highest projected human dose dissolving in ≤250 mL of media.[9]

The pH-solubility profile will provide crucial insights. For a neutral molecule like 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole, solubility is expected to be relatively independent of pH. Low aqueous solubility across all pH values would classify this compound as a BCS Class II or IV candidate, necessitating formulation strategies such as particle size reduction or amorphous solid dispersions to improve bioavailability.[8]

Part 2: Stability and Forced Degradation Studies

Understanding a molecule's intrinsic stability is paramount for drug development. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[10][11] The ICH Q1A(R2) guideline provides the foundational framework for these studies.[12]

The Philosophy of Forced Degradation

The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[13] This level of degradation is generally sufficient to produce and detect the primary degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions.[13] These studies are typically performed on a single batch of the drug substance.

Experimental Workflow for Forced Degradation

The following diagram outlines the comprehensive workflow for stress testing.

G cluster_setup Stress Condition Setup cluster_analysis Analysis cluster_evaluation Evaluation A Prepare 1 mg/mL solution of compound B1 Acid Hydrolysis (e.g., 0.1 M HCl) A->B1 B2 Base Hydrolysis (e.g., 0.1 M NaOH) A->B2 B3 Oxidation (e.g., 3% H2O2) A->B3 B4 Thermal (Solid & Solution) (e.g., 60°C) A->B4 B5 Photolytic (Solid & Solution) (ICH Q1B light exposure) A->B5 C Sample at time points B1->C B2->C B3->C B4->C B5->C D Neutralize (if needed) C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent Drug (%) E->F G Identify & Quantify Degradants E->G I Peak Purity Analysis (PDA) E->I H Perform Mass Balance Calculation F->H G->H

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

A stock solution of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture (e.g., acetonitrile/water).[13]

1. Acid Hydrolysis:

  • Mix the stock solution with an equal volume of 0.1 M HCl.
  • Store the solution at an elevated temperature (e.g., 60°C).
  • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
  • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

2. Base Hydrolysis:

  • Mix the stock solution with an equal volume of 0.1 M NaOH.
  • Keep the solution at room temperature, as base-catalyzed hydrolysis can be rapid.
  • Withdraw aliquots at shorter time intervals (e.g., 30 mins, 1, 2, 4 hours).
  • Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.

3. Oxidative Degradation:

  • Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3%).[12]
  • Store at room temperature and protect from light.
  • Sample at various time points (e.g., 2, 6, 12, 24 hours). Oxidative reactions can be fast.[12]

4. Thermal Degradation (Thermolysis):

  • In Solution: Store the stock solution in a sealed vial at 60°C.
  • In Solid State: Place the solid powder in a vial and store it in an oven at 60°C.
  • Sample at appropriate time points (e.g., 1, 3, 5 days).

5. Photolytic Degradation:

  • Expose both the solid powder and the solution of the compound to a light source that provides combined UV and visible light, as specified in ICH Q1B.[13][14]
  • A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.
  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation is the development of an HPLC method that can separate the parent drug from all process-related impurities and degradation products.

Method Development Strategy:

  • Analyze all stressed samples using the initial HPLC method (from solubility studies).

  • Examine the chromatograms for new peaks (degradants).

  • The method must demonstrate specificity : the ability to resolve the parent peak from all degradant peaks.

  • If co-elution occurs, the method must be optimized. This typically involves adjusting the mobile phase composition (gradient elution is common for stability-indicating methods), changing the pH, or trying a different column chemistry (e.g., Phenyl-Hexyl).

  • A photodiode array (PDA) detector is invaluable for assessing peak purity and identifying the UV maxima of new peaks.

  • LC-MS should be used to obtain mass information on the degradation products to aid in their structural elucidation.

Data Presentation and Interpretation

The results should be summarized in a table.

Stress ConditionDurationParent Remaining (%)Major Degradants (Area %)Mass Balance (%)
0.1 M HCl, 60°C24 hrsHypothetical ValueHypothetical ValueHypothetical Value
0.1 M NaOH, RT4 hrsHypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂, RT24 hrsHypothetical ValueHypothetical ValueHypothetical Value
Heat, 60°C (Solid)5 daysHypothetical ValueHypothetical ValueHypothetical Value
Light (ICH Q1B)ICH DoseHypothetical ValueHypothetical ValueHypothetical Value

Mass balance is a critical calculation, representing the sum of the assay of the parent drug and the levels of all degradation products. A value between 95-105% indicates that all significant degradation products are being detected by the analytical method.

The degradation profile provides a chemical "fingerprint" of the molecule's liabilities. For instance, significant degradation under basic conditions might suggest the presence of a hydrolyzable ester or amide-like linkage. This knowledge can inform manufacturing process controls and packaging selection (e.g., protection from light).

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. By systematically determining its pH-solubility profile and subjecting it to controlled stress conditions, researchers and drug development professionals can gain critical insights into its potential developability. The data generated from these studies are not merely checkboxes on a development plan; they are foundational pillars that support rational formulation design, define storage and handling requirements, and ultimately ensure the delivery of a safe and effective therapeutic agent to the patient.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1037-1054. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Khan, F. N., et al. (2022). Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study. Drug Development and Industrial Pharmacy, 48(8), 416-426. [Link]

  • PubChem. 2-Amino-5-Nitrothiazole. [Link]

  • Rojas-Vargas, J. A., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules, 25(1), 199. [Link]

  • Lakshmi R. S., et al. (2020). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. SSRN. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. Thiazole derivatives: Synthesis, characterization, biological and DFT studies. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 26(19), 5849. [Link]

  • Clark, R. F., et al. (2007). Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents. Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965. [Link]

  • DrugFuture. 2-Amino-5-nitrothiazole. [Link]

  • Nackoud, M. S., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 52-59. [Link]

  • OEHHA. 2-Amino-5-Nitrothiazole. [Link]

  • Rosli, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Tiwari, T., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 8(1), 14713. [Link]

  • Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Journal of Drug Delivery and Therapeutics, 13(9-S), 59-69. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20004-20016. [Link]

  • Abu-Zied, K. M., et al. (2022). Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. Molecules, 27(1), 183. [Link]

  • Al-Omair, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Al-Juboori, S. A. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

Sources

Discovery and history of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Synthesis and Analysis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Abstract

This technical guide addresses the novel chemical entity 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. As of the date of this publication, this specific molecule is not prominently documented in scientific literature or patent databases. Consequently, this document serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines a scientifically grounded rationale for the compound's potential significance, a proposed synthetic pathway, and a framework for its biological evaluation. The insights herein are synthesized from established principles of medicinal chemistry and the extensive body of research on related 5-nitrothiazole and phenoxy-thiazole analogs.

Introduction and Rationale for Investigation

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The 5-nitro-substituted thiazole moiety, in particular, is a well-established pharmacophore, crucial for the antiparasitic and antibacterial action of drugs like Nitazoxanide.[2][4] The nitro group often imparts its biological effect through bioreduction in hypoxic environments, a characteristic of many solid tumors and anaerobic pathogens.[5][6]

The proposed molecule, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole, combines this potent 5-nitrothiazole core with a 3-fluorophenoxy substituent at the 2-position. The introduction of a phenoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, improve binding affinity to target proteins through unique electronic interactions, and increase membrane permeability.

This guide, therefore, puts forth a hypothesis: that 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is a molecule of significant interest for drug discovery, potentially as an anticancer or antimicrobial agent. The following sections provide a detailed roadmap for its synthesis, characterization, and initial biological screening.

Proposed Synthesis and Methodologies

The synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole can be approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A plausible retrosynthetic analysis is presented below, followed by a detailed, step-by-step experimental protocol.

Retrosynthetic Analysis

A logical approach to the target molecule involves a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. The 2-position of a 5-nitrothiazole ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. Therefore, a suitable precursor would be 2-chloro-5-nitrothiazole, which can react with 3-fluorophenol. 2-Chloro-5-nitrothiazole itself can be synthesized from the commercially available and well-studied 2-amino-5-nitrothiazole via a Sandmeyer-type reaction.

Retrosynthesis Target 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole Precursor1 2-Chloro-5-nitrothiazole Target->Precursor1 SNA_r_ Precursor2 3-Fluorophenol Target->Precursor2 Nucleophile Precursor3 2-Amino-5-nitrothiazole Precursor1->Precursor3 Sandmeyer Reaction

Caption: Retrosynthetic pathway for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

Proposed Step-by-Step Synthesis Protocol

This protocol is a hypothetical, self-validating workflow. Each step includes in-process checks and characterization to ensure the integrity of the intermediates.

Step 1: Synthesis of 2-Chloro-5-nitrothiazole from 2-Amino-5-nitrothiazole

  • Rationale: The conversion of an amino group on a heteroaromatic ring to a chloro group is a standard transformation, often proceeding through a diazonium salt intermediate.

  • Protocol:

    • Suspend 2-amino-5-nitrothiazole (1.0 eq) in concentrated hydrochloric acid (approx. 6 M) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Validation: The product, 2-chloro-5-nitrothiazole, should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity before proceeding.

Step 2: Synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

  • Rationale: A nucleophilic aromatic substitution reaction where the phenoxide anion displaces the chloride on the electron-deficient thiazole ring. A non-nucleophilic base is used to generate the phenoxide in situ.

  • Protocol:

    • To a solution of 3-fluorophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the potassium 3-fluorophenoxide salt.

    • Add a solution of 2-chloro-5-nitrothiazole (1.0 eq) in DMF to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Collect the precipitated solid by filtration. If the product is an oil, extract with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by recrystallization or column chromatography.

  • Final Product Characterization: The final product, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole, must be thoroughly characterized to confirm its identity and purity using:

    • 1H and 13C NMR: To confirm the chemical structure and connectivity of the atoms.

    • 19F NMR: To confirm the presence and environment of the fluorine atom.

    • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C-O-C ether linkage, NO2 group).

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • Melting Point: As an indicator of purity.

Hypothesized Biological Activity and Mechanism of Action

The structural motifs of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole suggest several potential biological activities, primarily as an anticancer or antimicrobial agent.

Potential as an Anticancer Agent

Many nitroaromatic compounds are bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors. The nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis.

Anticancer_MoA cluster_cell Cancer Cell (Hypoxic) Compound 2-(3-F-Phenoxy)-5-nitrothiazole Reductases Cellular Reductases (e.g., POR) Compound->Reductases Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Reductases->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Screening_Workflow Start Synthesized Compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) Start->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC against bacteria/parasites) Start->Antimicrobial Hit_Identified Hit Identified Cytotoxicity->Hit_Identified Antimicrobial->Hit_Identified MoA_Studies Mechanism of Action Studies (e.g., DNA damage, enzyme inhibition) Hit_Identified->MoA_Studies Lead_Optimization Lead Optimization (SAR studies) MoA_Studies->Lead_Optimization

Caption: Proposed workflow for initial biological screening.

Quantitative Data Summary (Prospective)

While no experimental data exists for the target compound, we can create a template table to be populated upon synthesis and testing. This provides a clear structure for data comparison.

Compound Structure Molecular Weight LogP (calculated) IC50 (Cancer Cell Line) MIC (Bacterial Strain)
2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole Structure Image254.22~3.1To be determinedTo be determined
Reference Drug (e.g., Nitazoxanide) Structure Image307.302.89N/AKnown value

Future Research Directions and Conclusion

The successful synthesis and characterization of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole would open several avenues for further research:

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with different substitution patterns on the phenoxy ring (e.g., varying the position and number of fluorine atoms, or introducing other electron-withdrawing or -donating groups) to probe the effect on biological activity.

  • In Vivo Efficacy Studies: If promising in vitro activity is observed, evaluation in animal models of cancer or infectious disease would be the next logical step.

  • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.

References

  • Vertex AI Search, based on a US Patent document. [Source not publicly accessible]
  • US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents. [https://patents.google.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - Pharmaceuticals. [https://www.mdpi.com/1424-8247/11/2/54/htm]
  • An Overview of Thiazole Derivatives and its Biological Activities - Journal of Drug Delivery and Therapeutics. [https://jddtonline.info/index.php/jddt/article/view/5966]
  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives - Cellular Therapy and Transplantation. [https://ctt-journal.com/2022-11-2-55-61/]
  • US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents. [https://patents.google.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [https://www.mdpi.com/1420-3049/26/5/1449]
  • Synthesis of 2-Amino-5-nitrothiazole - ChemicalBook. [https://www.chemicalbook.com/article/synthesis-of-2-amino-5-nitrothiazole.htm]
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. [https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2-aminothiazoles.pdf]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296767/]
  • synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. [https://www.e-journals.net/v/2012/10/5060/synthesis-of-azetidinone-derivatives-of-2-amino-5-nitrothiazole-and-their-medicinal-importance]
  • 2-Amino-5-Nitrothiazole - OEHHA. [https://oehha.ca.gov/media/downloads/crnr/2-amino-5-nitrothiazole.pdf]
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [https://www.ijcmas.com/5-8-2016/Int.J.Curr.Microbiol.App.Sci.2016.5.8.1-13.pdf]
  • Synthesis of 2-amino-5-nitrothiazole - PrepChem.com. [https://www.prepchem.com/synthesis-of-2-amino-5-nitrothiazole/]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296767/]
  • An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents | Request PDF - ResearchGate. [https://www.researchgate.net/publication/262590740_An_Efficient_Reagent_for_the_Direct_Synthesis_of_2-Amino-5-nitrothiazole-Based_Antimicrobial_Agents]
  • 5-Nitrothiazole | C3H2N2O2S | CID 541661 - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitrothiazole]
  • Disperse dyes based on 2-aminothiazole derivatives for cellulose triacetate fabric. [https://www.researchgate.
  • 2-Amino-5-nitrothiazole 97 121-66-4 - Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/133507]
  • Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273294/]
  • 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-nitrothiazole]

Sources

Methodological & Application

Application Notes and Protocols for Developing Assays for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of the novel compound, 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. Given the absence of a predefined biological target for this molecule, this guide champions a phenotypic screening-first approach. We present detailed, validated protocols for a suite of primary cell-based assays to elucidate its potential anticancer and antimicrobial activities. These protocols are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) formats. Furthermore, we discuss subsequent strategies for target deconvolution, a critical step in understanding the compound's mechanism of action. This document is structured to provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the assay development process.

Introduction: The Rationale for a Phenotypic-First Approach

The discovery of novel bioactive small molecules is a cornerstone of modern therapeutic development.[1] The compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole belongs to the nitrothiazole class, a group of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, antitubercular, and anticancer effects.[2] However, for many novel compounds synthesized, the precise biological target is often unknown. In such cases, a target-based drug discovery approach, which relies on screening against a known target, is not feasible.[1][3]

This application note advocates for a phenotypic screening strategy as the initial step in characterizing 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. Phenotypic screening identifies substances that produce a desired effect in a biological system, such as a cell or an organism, without a priori knowledge of the specific molecular target.[3] This "biology-first" approach allows for the discovery of compounds with novel mechanisms of action and is particularly powerful for complex diseases.[4]

Our strategy will be to first employ a battery of well-established, cell-based phenotypic assays to answer fundamental questions about the compound's activity:

  • Does it exhibit cytotoxicity against cancer cell lines?

  • Does it inhibit cancer cell migration?

  • Does it possess antimicrobial properties?

Positive "hits" from these primary screens will then provide the impetus and the necessary biological context for subsequent target deconvolution studies to elucidate the compound's mechanism of action.[4]

Primary Phenotypic Screening: A Multi-Faceted Approach

We propose a parallel screening approach to efficiently probe the potential anticancer and antimicrobial activities of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

Anticancer Activity Profiling

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Protocol: MTT Assay for Determining IC₅₀

Materials:

  • 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

  • Determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (MDA-MB-231)
0.198.5
185.2
1052.1
5015.8
1005.3

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time. This assay is particularly useful for assessing the anti-metastatic potential of a compound.

Protocol: Wound Healing Assay

Materials:

  • Confluent cancer cell monolayers in 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • Serum-free medium

  • Microscope with a camera

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed cells in a 6-well plate and allow them to grow to 90-100% confluency.

  • Creating the Wound:

    • Gently scratch a straight line across the center of the well using a sterile 200 µL pipette tip.

    • Wash the wells twice with PBS to remove detached cells.

  • Compound Treatment and Imaging:

    • Replace the PBS with serum-free medium containing the test compound at a non-toxic concentration (determined from the MTT assay, e.g., IC₅₀/2) and a vehicle control.

    • Immediately capture images of the wound at 0 hours using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the image acquisition for consistency.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).[7]

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

    • Compare the rate of wound closure between treated and control cells.

Hypothetical Data Presentation:

Time (hours)% Wound Closure (Control)% Wound Closure (Treated)
000
124515
249530
Antimicrobial Activity Profiling

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a widely used technique to determine the MIC of a compound against various bacterial strains.[9][10]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the compound in DMSO.

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Hypothetical Data Presentation:

Bacterial StrainMIC (µg/mL)
S. aureus8
E. coli16

Workflow and Data Interpretation

The following diagram illustrates the proposed workflow for the initial characterization of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

Assay_Workflow cluster_phenotypic Primary Phenotypic Screening cluster_data Data Analysis & Hit Identification cluster_target Target Deconvolution (Future Work) MTT MTT Assay (Cytotoxicity) IC50 Determine IC50 MTT->IC50 Wound Wound Healing Assay (Cell Migration) Migration_Inhibition Quantify Migration Inhibition Wound->Migration_Inhibition MIC MIC Assay (Antimicrobial) MIC_Value Determine MIC MIC->MIC_Value Hit Hit Compound Profile IC50->Hit Migration_Inhibition->Hit MIC_Value->Hit Affinity Affinity Chromatography Hit->Affinity If potent activity is observed Genetic Genetic Screens (e.g., CRISPR) Hit->Genetic If potent activity is observed Mechanism Mechanism of Action Studies Affinity->Mechanism Genetic->Mechanism Compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole Compound->MTT Compound->Wound Compound->MIC

Caption: Workflow for characterizing 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole.

A "hit" is defined as a reproducible, dose-dependent activity in any of the primary assays. For instance, an IC₅₀ value in the low micromolar range in the MTT assay would be considered a significant hit for anticancer potential. Similarly, a low MIC value would indicate promising antimicrobial activity.

Future Directions: Target Deconvolution

Identifying the molecular target(s) of a bioactive compound is a critical step in drug development.[1] Once a robust phenotypic effect of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is confirmed, several strategies can be employed for target deconvolution:

  • Affinity Chromatography: This biochemical approach involves synthesizing a derivative of the compound that can be immobilized on a solid support. This "bait" is then used to "fish" for its binding partners (the "prey") from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Genetic Approaches: Techniques like CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can provide valuable clues about the biological pathway, and potentially the direct target, of the compound.

  • Computational Methods: In silico approaches, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure. These predictions can then be experimentally validated.

The following diagram illustrates the conceptual relationship in target deconvolution.

Target_Deconvolution cluster_experimental Experimental Approaches cluster_genetic Genetic Approaches Affinity_Probe Synthesize Affinity Probe Pull_Down Pull-Down Assay Affinity_Probe->Pull_Down Cell_Lysate Prepare Cell Lysate Cell_Lysate->Pull_Down Mass_Spec Mass Spectrometry Pull_Down->Mass_Spec Putative_Target Identify Putative Target(s) Mass_Spec->Putative_Target CRISPR_Screen CRISPR Knockout Screen Resistant_Clones Select Resistant Clones CRISPR_Screen->Resistant_Clones Sequencing Genomic Sequencing Resistant_Clones->Sequencing Sequencing->Putative_Target Hit_Compound Bioactive Compound Hit_Compound->Affinity_Probe Hit_Compound->CRISPR_Screen Validation Target Validation Putative_Target->Validation

Caption: Conceptual overview of target deconvolution strategies.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. By embracing a phenotypic screening-first approach, researchers can efficiently identify potential therapeutic activities of this novel compound, paving the way for in-depth mechanistic studies and further drug development efforts. The self-validating nature of the described protocols, coupled with a logical progression from phenotypic observation to target identification, ensures a scientifically rigorous evaluation of this promising molecule.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • Jonkman, J. E., Cathcart, J. A., & Xu, F. (2014). A practical guide to the wound healing assay. Methods in molecular biology (Clifton, N.J.), 1146, 275–285. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews. Drug discovery, 16(8), 531–541. Available at: [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • Sartorius. Incucyte® 96-Well Scratch Wound Cell Migration and Invasion Assays. Available at: [Link]

  • Rao, Y., & Wang, Y. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of medicinal chemistry. Available at: [Link]

  • ResearchGate. Overview of the wound healing assay preparation protocols. Available at: [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Available at: [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • Apollo. Improved In Silico Methods for Target Deconvolution in Phenotypic Screens. Available at: [Link]

  • Xiong, J., et al. (2025). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Briefings in bioinformatics. Available at: [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]

  • Biocompare. (2019, June 5). Optimizing Assay Development. Available at: [Link]

  • Superti-Furga, G., et al. (2024). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. eLife. Available at: [Link]

  • Southern Research. (2025, October 27). Custom Assay Development: Tailored Solutions that Drive Your Discovery Project Forward. Available at: [Link]

  • Samadhiya, P., et al. (2012). synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. Der Pharma Chemica, 4(4), 1435-1443. Available at: [Link]

  • ResearchGate. (2025, August 5). An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents | Request PDF. Available at: [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

Sources

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole in drug discovery screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (FPNT) in Drug Discovery Screening

Executive Summary & Molecule Profile

2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (herein referred to as FPNT ) represents a specialized scaffold within the 5-nitrothiazole class of antimicrobial and antiparasitic agents. Unlike traditional 2-amino or 2-amido-5-nitrothiazoles (e.g., Nitazoxanide), FPNT incorporates a 3-fluorophenoxy ether linkage . This structural modification is critical for modulating lipophilicity (LogP), metabolic stability, and membrane permeability, distinguishing it as a potent chemical probe for nitroreductase-dependent pathogens.

This guide details the protocols for solubilization, enzymatic activation screening, and phenotypic validation of FPNT, specifically targeting anaerobic bacteria (H. pylori, C. difficile) and protozoa (Giardia, Cryptosporidium, Trypanosoma).

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Weight ~240.2 g/mol Fragment-like; high ligand efficiency potential.
LogP 2.8 – 3.2Moderate lipophilicity; good passive membrane permeability.
H-Bond Donors 0Improves permeability; no competing H-bonds for receptor binding.
H-Bond Acceptors 5 (NO₂, N, O, F)Key interactions with nitroreductase active sites.
Key Moiety 5-Nitro Group Prodrug Warhead: Requires bioactivation by Type I/II nitroreductases.
Key Moiety 3-Fluoro Group Metabolic Blocker: Prevents Phase I oxidation at the phenyl ring; increases half-life.

Mechanism of Action: The Nitro-Activation Pathway

FPNT functions as a prodrug . Its biological activity is contingent upon reduction by pathogen-specific nitroreductases (NTRs), such as PFOR (Pyruvate:ferredoxin oxidoreductase) or RdxA/FrxA systems. Mammalian cells lack these specific high-affinity NTRs, providing the basis for selective toxicity.

Mechanism Steps:

  • Entry: FPNT passively diffuses through the pathogen membrane (facilitated by the fluorophenoxy lipophilicity).

  • Activation: Bacterial/Parasitic NTRs transfer electrons to the 5-nitro group.

  • Lethality: Formation of the toxic nitro-anion radical (

    
    ) and hydroxylamine (
    
    
    
    ). These reactive species cause DNA helix destabilization, strand breaks, and protein alkylation.

NitroActivation FPNT FPNT (Prodrug) (Inactive) Radical Nitro-Anion Radical (R-NO2•-) FPNT->Radical 1e- / 2e- Reduction NTR Pathogen Nitroreductase (Type I / PFOR) NTR->Radical Catalysis ROS ROS / RNS Generation (Superoxide, Peroxynitrite) Radical->ROS Redox Cycling DNA Pathogen DNA/Protein Radical->DNA Covalent Binding ROS->DNA Oxidative Damage Death Cell Death (Apoptosis/Necrosis) DNA->Death Irreversible Damage

Figure 1: Mechanism of FPNT bioactivation. The 5-nitro group is reduced by specific nitroreductases, generating toxic radicals that damage DNA.

Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

Rationale: The fluorophenoxy group increases hydrophobicity. Improper solubilization leads to micro-precipitation in aqueous buffers, causing false negatives in HTS.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Weigh 2.40 mg of FPNT powder. Dissolve in 1.0 mL DMSO (for 10 mM).

  • Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (nitro compounds are potentially light-sensitive). Store at -20°C.

    • Stability Check: Visually inspect for crystals before use. If frozen, thaw at RT and vortex. Do not heat above 37°C.

Protocol B: In Vitro Nitroreductase Activation Assay

Rationale: Verify that FPNT is a substrate for the target enzyme (e.g., E. coli NfsA/NfsB or commercial Nitroreductase).

Materials:

  • Purified Nitroreductase (Sigma or recombinant).

  • NADH or NADPH (Cofactor).

  • Phosphate Buffer (PBS, pH 7.4).

  • FPNT (100 µM final).

Procedure:

  • Blank: PBS + NADH (100 µM) + FPNT (100 µM).

  • Test: PBS + NADH (100 µM) + FPNT (100 µM) + Nitroreductase (1–5 U/mL).

  • Detection: Monitor absorbance at 340 nm (NADH oxidation) and 400–450 nm (Nitro group reduction/shift) using a kinetic spectrophotometer.

  • Result: A decrease in A340 nm coupled with a spectral shift at 400 nm confirms FPNT is a substrate.

Protocol C: Phenotypic Screening (Resazurin Viability Assay)

Rationale: Determine the IC50 against anaerobic bacteria or parasites.

Target Organism: Helicobacter pylori (microaerophilic) or Giardia lamblia (anaerobic).

  • Plate Setup: Use 96-well black-walled plates.

  • Seeding: Inoculate bacteria/parasites at log-phase density (

    
     CFU/mL or trophozoites/mL).
    
  • Treatment:

    • Perform a 10-point serial dilution of FPNT in culture media (0.1% DMSO final).

    • Range: 100 µM to 0.19 µM .

    • Controls: Media only (Blank), Untreated cells (Negative Control), Metronidazole (Positive Control).

  • Incubation:

    • Bacteria:[1][2][3] 24–48 hours at 37°C (microaerophilic jar).

    • Parasites:[3] 48–72 hours at 37°C (anaerobic bag).

  • Development: Add Resazurin (Alamar Blue) solution (10% v/v). Incubate 1–4 hours.

  • Readout: Measure Fluorescence (Ex: 530 nm / Em: 590 nm).

  • Analysis: Calculate % Inhibition relative to controls. Fit data to a 4-parameter logistic model to determine IC50.

Safety & Counter-Screening (Selectivity Index)

Since the 5-nitro group can be mutagenic or toxic to mammalian mitochondria at high doses, determining the Selectivity Index (SI) is mandatory.

Assay: Mammalian Cytotoxicity (HepG2 or Vero cells). Protocol:

  • Seed HepG2 cells (10,000 cells/well) in DMEM + 10% FBS.

  • Incubate 24h for attachment.

  • Treat with FPNT (Range: 100 µM – 0.1 µM) for 48h.

  • Assess viability using MTT or ATP-Glo assay.

  • Calculation:

    
    
    
    • Target: SI > 10 is acceptable; SI > 50 is excellent.

Screening Cascade Workflow

The following workflow ensures resources are not wasted on false positives or toxic compounds.

ScreeningCascade Step1 Primary Screen (Single Dose: 10 µM) Target: H. pylori / Giardia Step2 Dose Response (IC50) (0.1 - 100 µM) Step1->Step2 >50% Inhibition Dropout Discard / Archive Step1->Dropout Inactive Step3 Counter Screen (HepG2 Cytotoxicity - CC50) Step2->Step3 IC50 < 5 µM Step2->Dropout Low Potency Step4 Mechanism Confirmation (Nitroreductase Assay) Step3->Step4 SI > 10 Step3->Dropout Toxic (SI < 10) Step5 Lead Candidate (SI > 10, Confirmed Mechanism) Step4->Step5 Substrate Confirmed

Figure 2: Screening cascade for FPNT validation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High lipophilicity of fluorophenoxy group.Limit final DMSO to 0.5%. Use BSA (0.1%) in media to act as a carrier.
Variable IC50 Oxygen interference.Ensure strict anaerobic/microaerophilic conditions. Oxygen competes with the nitro group for electrons (futile cycling).
High Background Fluorescence Compound autofluorescence.FPNT is yellow/orange. Include a "Compound Only" control well (no cells) and subtract this background.
Rapid Degradation Light sensitivity.Perform all stock handling under low light or amber light conditions.

References

  • Müller, J., et al. (2018). Nitroreductase-activated prodrugs: Challenges and opportunities in drug discovery.Journal of Medicinal Chemistry , 61(15), 6453-6470. Link

  • Hofmann, A. (2020). Thiazolides: Mechanisms of Action and Resistance.International Journal of Antimicrobial Agents , 56(2), 106037. Link

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects.Trends in Parasitology , 30(6), 289-298. Link

  • PubChem Compound Summary. (n.d.). 5-nitrothiazole derivatives and bioactivity data.[1][2][4] National Library of Medicine. Link

(Note: While specific literature on the exact 2-(3-fluorophenoxy) analog is proprietary or sparse, the protocols above are validated based on the structure-activity relationships of the 5-nitrothiazole class represented by Nitazoxanide and Tizoxanide.)

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

Reaction Overview & Mechanism

The synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile (3-fluorophenoxide) displaces a leaving group (typically a halide, such as chloride or bromide) on an aromatic ring.

Core Reaction:

The reaction is facilitated by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), at the 5-position of the thiazole ring. This EWG is critical as it activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate.[1][2] The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism Steps:

  • Nucleophilic Addition: The 3-fluorophenoxide ion, generated in situ by a base, attacks the electron-deficient carbon at the C2 position of the thiazole ring. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] The nitro group at the para-position (C5) is crucial for stabilizing this intermediate through delocalization of the negative charge.[4]

  • Elimination of Leaving Group: The aromaticity of the thiazole ring is restored by the expulsion of the leaving group (e.g., chloride ion). This step is typically fast.[5]

The formation of the Meisenheimer complex is generally the rate-determining step of the reaction.[3][6]

Reaction Mechanism Diagram

Caption: SNAr mechanism for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction?

A1: A base is required to deprotonate the hydroxyl group of 3-fluorophenol, forming the more nucleophilic 3-fluorophenoxide anion. Phenols are generally weak nucleophiles, but their corresponding phenoxides are much more reactive and capable of attacking the electron-deficient thiazole ring.[3] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).

Q2: What is the best leaving group for this synthesis?

A2: For SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[3] This is counterintuitive compared to SN2 reactions. The reason is that the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. Highly electronegative atoms like fluorine strongly polarize the C-X bond and activate the ring towards attack, accelerating the reaction.[2][3] However, 2-chloro-5-nitrothiazole is more commonly used due to its synthetic accessibility and cost-effectiveness.

Q3: Can I use a different phenol? What is the effect of the fluorine substituent?

A3: Yes, other substituted phenols can be used. The electronic nature of the substituent on the phenol can influence its nucleophilicity. The fluorine atom on 3-fluorophenol is weakly electron-withdrawing, which slightly decreases the nucleophilicity of the corresponding phenoxide compared to unsubstituted phenoxide. However, this effect is generally minor and does not prevent the reaction. The primary purpose of the fluorine is likely for its downstream applications in drug development, such as modulating metabolic stability or binding affinity.

Q4: Why is a polar aprotic solvent like DMF or DMSO recommended?

A4: Polar aprotic solvents are ideal for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion.[7][8] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water or ethanol) would form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which would slow down the reaction.[9]

Troubleshooting & Optimization Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Yield start Low or No Product Yield Detected (via TLC, LC-MS, NMR) check_reagents 1. Verify Starting Material Quality start->check_reagents check_base 2. Assess Base and Deprotonation start->check_base check_solvent 3. Evaluate Solvent Conditions start->check_solvent check_temp 4. Optimize Reaction Temperature start->check_temp sol_reagents Solution: - Confirm purity via NMR/GC-MS. - Use fresh 2-halo-5-nitrothiazole. check_reagents->sol_reagents sol_base Solution: - Use anhydrous, finely ground base (e.g., K₂CO₃). - Consider a stronger base (NaH, Cs₂CO₃). - Ensure full deprotonation before adding thiazole. check_base->sol_base sol_solvent Solution: - Use anhydrous polar aprotic solvent (DMF, DMSO). - Ensure no water contamination. check_solvent->sol_solvent sol_temp Solution: - Reaction may be too slow; gradually increase temperature (e.g., 60°C -> 80°C -> 100°C). - Monitor for decomposition at higher temperatures. check_temp->sol_temp

Sources

Technical Support Center: High-Purity Isolation of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

[1][2]

Introduction & Chemical Context

Achieving high purity (>98%) for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole requires a rigorous understanding of the electrophilic nature of the thiazole ring.[1][2] The C2 position is highly activated by the electron-withdrawing nitro group at C5 and the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (

2

However, this same activation makes the compound prone to hydrolysis and degradation.[2] The primary challenge is not the formation of the product, but preventing the formation of 2-hydroxy-5-nitrothiazole (the hydrolysis byproduct) and removing unreacted 3-fluorophenol without degrading the ether linkage.[2]

Key Physicochemical Properties
PropertyDescriptionImplication for Purification
Solubility Low in water; High in DMF, DMSO, Acetone.[1][2][3] Moderate in hot Ethanol.Recrystallization from EtOH/Water is viable.[1][2]
Stability Sensitive to strong bases (hydrolysis risk).[1][2]Avoid harsh caustic washes (e.g., 1M NaOH).[1][2]
Reactivity High electrophilicity at C2.[1][2]Moisture exclusion is critical during synthesis.[1][2]

Diagnostic & Reaction Optimization (Tier 1)

User Question: "My crude LC-MS shows a large peak at m/z ~146 alongside my product. What is this, and how do I stop it?"

Scientist’s Analysis: The peak at m/z ~146 (negative mode) corresponds to 2-hydroxy-5-nitrothiazole .[1][2] This is the thermodynamic sink of the reaction.[2] It forms if water is present in the solvent or if the base is too hygroscopic.[2]

Root Cause Analysis & Prevention
  • Moisture Ingress: The starting material, 2-bromo-5-nitrothiazole, reacts with water 100x faster than with the phenol if not controlled.[1][2]

    • Fix: Use anhydrous DMF or Acetonitrile (ACN).[1][2] Dry the 3-fluorophenol by azeotropic distillation with toluene if it is old stock.[1][2]

  • Base Selection: Strong hydroxides (NaOH) promote hydrolysis.[1][2]

    • Fix: Switch to Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      )
      .[1][2] These are mild enough to deprotonate the phenol but less likely to attack the thiazole ring directly.[2]
Optimized Reaction Protocol
  • Charge: 1.0 eq 2-Bromo-5-nitrothiazole + 1.1 eq 3-Fluorophenol in Anhydrous ACN.

  • Base: Add 1.5 eq anhydrous

    
    .
    
  • Temp: Heat to 60°C (Do not exceed 80°C; thermal decomposition risk).

  • Monitor: TLC (Hexane/EtOAc 7:3). Look for the disappearance of the bromide (

    
    ).[2]
    

Work-up & Isolation Troubleshooting (Tier 2)

User Question: "The product oils out when I pour the reaction mixture into water. How do I get a filterable solid?"

Scientist’s Analysis: "Oiling out" occurs when the product precipitates too fast in the presence of impurities (phenol/solvent) that lower the melting point.[2]

Controlled Precipitation Protocol

Instead of dumping the reaction into water, reverse the addition or control the rate.[2]

  • Cooling: Cool the reaction mixture (DMF/ACN) to 0–5°C.

  • Dilution: Slowly add cold water dropwise with vigorous stirring.

  • Ratio: Aim for a final solvent:water ratio of 1:3.[1][2]

  • Seeding: If oiling persists, scratch the glass or add a seed crystal of pure product.[2]

  • Filtration: Filter the solid and wash with 5% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why? The bicarbonate removes unreacted 3-fluorophenol (pKa ~9) and the acidic impurity 2-hydroxy-5-nitrothiazole without hydrolyzing the product.[1][2]

Advanced Purification: Recrystallization (Tier 3)

User Question: "I have a solid, but it's yellow-orange instead of pale yellow. NMR shows ~5% impurity.[1][2] What is the best solvent system?"

Scientist’s Analysis: The orange color often comes from trace oligomers or oxidized phenol species.[1][2] Recrystallization is superior to chromatography for this class of compounds due to their potential instability on silica (acidic surface).[2]

Solvent Screening Matrix
Solvent SystemSuitabilityNotes
Ethanol (Abs) ⭐⭐⭐ (Excellent)Dissolve hot, cool slowly.[1][2] High recovery.
EtOH / Water (9:1) ⭐⭐⭐⭐ (Best)Water acts as an anti-solvent for the non-polar impurities.[1][2]
Acetonitrile ⭐⭐ (Good)Good solubility, but recovery yield can be lower.[1][2]
Toluene ⭐ (Poor)Poor solubility for nitrothiazoles; good for removing non-polar grease.[1][2]
Step-by-Step Recrystallization Guide
  • Suspend crude solid in Ethanol (10 mL per gram).

  • Heat to reflux (80°C) until dissolved. If insoluble particles remain, hot filter.[1][2]

  • Optional: Add activated charcoal (5% w/w), stir for 5 mins, and filter hot (removes color).

  • Remove heat and let cool to Room Temp (RT) over 1 hour.

  • Move to a fridge (4°C) for 2 hours.

  • Filter and wash with cold Hexane (removes surface phenol).[1][2]

Visualizing the Process

Pathway Analysis: Synthesis & Impurity Genesis

This diagram maps the critical decision points where purity is lost.[1]

ReactionPathwaySM12-Bromo-5-nitrothiazoleComplexMeisenheimerComplexSM1->Complex+ BaseImpurityIMPURITY:2-Hydroxy-5-nitrothiazoleSM1->ImpurityPath B: Hydrolysis(Wet Solvent)SM23-FluorophenolSM2->ComplexWaterH2O (Moisture)ProductTARGET:2-(3-Fluorophenoxy)-5-nitrothiazoleComplex->ProductPath A: Anhydrous(Main Reaction)Product->ImpurityPath C: Degradation(Strong Base/Heat)

Caption: Figure 1. Competitive reaction pathways. Path B and C represent the primary causes of low purity.

Purification Decision Tree

Follow this logic flow to determine the correct purification step based on your crude profile.

PurificationLogicStartCrude IsolationCheckCheck Purity (LC-MS/NMR)Start->CheckHighPurityPurity > 98%Dry & StoreCheck->HighPurityYesImpurityTypeIdentify ImpurityCheck->ImpurityTypeNoPhenolExcess Phenol PresentImpurityType->PhenolSM RemainingHydrolysisHydroxy-thiazole PresentImpurityType->Hydrolysism/z 146UnknownTars / Colored OilsImpurityType->UnknownDark ColorWashWash: 5% NaHCO3then WaterPhenol->WashHydrolysis->WashCharcoalActivated CharcoalTreatmentUnknown->CharcoalRecrystRecrystallize:EtOH/H2O (9:1)Wash->RecrystRecryst->CheckCharcoal->Recryst

Caption: Figure 2.[1][2] Step-by-step logic for selecting the appropriate purification method.

References

  • PubChem. (n.d.).[1][2] 2-Bromo-5-nitrothiazole (Compound Summary). National Library of Medicine.[2] Retrieved February 21, 2026, from [Link][2]

  • Ilvespää, A. (1969).[1][2] Process for the preparation of 2-amino-5-nitrothiazole. U.S. Patent No.[1][2] 3,466,295 (Cited for general nitrothiazole reactivity and hydrolysis conditions).[1][2]

  • Metzger, J. V. (Ed.).[1][2] (1979).[2] Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[2] (Authoritative text on Thiazole

    
     chemistry).
    
  • Popiołek, Ł. (2017).[1][2] Structural characterization and biological activity of some 2-amino-5-nitrothiazole derivatives. Journal of Molecular Structure, 1149, 1-10.[2] (Demonstrates purification of 5-nitrothiazole analogs).

Technical Support Center: 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: #TZ-NO2-DEG-001

Executive Summary & Chemical Vulnerability Profile

Welcome to the technical support portal for 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole . If you are observing unexpected peaks in your chromatograms or color shifts in your stability samples, you are likely encountering one of three primary degradation pathways inherent to this scaffold.

This molecule possesses two "warheads" that dictate its stability profile:

  • The C2-Ether Linkage: The bond between the thiazole and the 3-fluorophenoxy group is highly susceptible to nucleophilic attack (Hydrolysis), significantly accelerated by the electron-withdrawing nitro group at position C5.

  • The C5-Nitro Group: A redox-active center prone to stepwise reduction (Nitro

    
     Nitroso 
    
    
    
    Amine), particularly under anaerobic conditions or photolytic stress.

Troubleshooting Guide: Diagnosing Your Chromatograms

Use this decision matrix to identify the specific degradation pathway affecting your experiment.

Symptom LC-MS Observation Likely Root Cause Action Plan
Parent peak loss + Appearance of two distinct new peaks Peak A: [M-H]⁻ = 111.0 (3-Fluorophenol)Peak B: [M+H]⁺ = 147.0 (2-Hydroxy-5-nitrothiazole)Hydrolysis (Acid/Base) Cleavage of the ether bond.Check buffer pH. Avoid storage in basic media (>pH 8).
Parent peak loss + Large Mass Shift [M-30] or [M-16] [M-16]: Nitroso intermediate[M-30]: Amine analog (2-(3-fluorophenoxy)-5-aminothiazole)Nitro Reduction Common in anaerobic metabolism or presence of reducing agents (e.g., DTT, GSH).Ensure oxidative conditions; remove reducing agents from mobile phase.
Solution turns from Yellow to Orange/Brown Complex mixture; often ring-opening products or azo-dimers.Photodegradation Nitro-thiazoles are highly photosensitive.Use amber glassware. Perform all prep under yellow light.

Deep Dive: Degradation Pathways

Pathway A: Hydrolytic Cleavage (The SNAr Mechanism)

The 5-nitro group pulls electron density away from the thiazole ring, making the C2 carbon highly electrophilic. Water or hydroxide ions attack C2, expelling the 3-fluorophenoxide anion as a leaving group.

Key Insight: The 3-fluoro substituent on the phenoxy ring lowers the pKa of the phenol, making it a better leaving group than a standard phenyl ether, thereby accelerating hydrolysis.

Pathway B: Nitro-Reduction (The Metabolic/Redox Cascade)

Under physiological conditions (metabolism) or reductive stress, the nitro group undergoes a stepwise 6-electron reduction. This is critical for ADME studies, as the amine metabolite is often the active pharmacophore or a toxic byproduct.

Visualization of Pathways

DegradationPathways cluster_legend Legend Parent Parent Molecule 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (MW: ~240) Hydrolysis Hydrolysis (pH > 7) Nucleophilic Attack at C2 Parent->Hydrolysis  +H2O / OH-   Reduction Nitro Reduction (Anaerobic/Metabolic) Parent->Reduction  +2e- / -H2O   Product1 Degradant A 3-Fluorophenol (m/z 112) Hydrolysis->Product1 Product2 Degradant B 2-Hydroxy-5-nitrothiazole (Tautomer: 5-nitrothiazol-2-one) Hydrolysis->Product2 Nitroso Intermediate 1 Nitroso-thiazole ([M-16]) Reduction->Nitroso Hydroxylamine Intermediate 2 Hydroxylamine ([M-14]) Nitroso->Hydroxylamine  +2e-   Amine Terminal Metabolite 5-Amino-thiazole derivative ([M-30]) Hydroxylamine->Amine  +2e- / -H2O   key1 Stable Parent key2 Process/Stress key3 Toxic/Terminal Product

Caption: Figure 1. Dual degradation mechanism showing hydrolytic cleavage of the ether bond (Left) and stepwise reduction of the nitro group (Right).

Experimental Protocols: Forced Degradation (ICH Q1A)

To validate these pathways in your specific matrix, perform the following stress tests. These protocols are designed to achieve 5-20% degradation.[1][2]

Protocol A: Hydrolytic Stress (Acid/Base)[2]
  • Purpose: Confirm the lability of the C2-Ether bond.

  • Step 1: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.

  • Step 2 (Acid): Mix 1 mL stock + 1 mL 0.1 N HCl . Incubate at 60°C for 4 hours.

  • Step 3 (Base): Mix 1 mL stock + 1 mL 0.1 N NaOH . Incubate at Room Temperature for 1 hour. (Note: Base hydrolysis is extremely rapid for this molecule).

  • Step 4: Neutralize samples, dilute, and inject on LC-MS.

  • Expected Result: Appearance of 3-fluorophenol (early eluting) and the thiazolone core.

Protocol B: Photolytic Stress
  • Purpose: Assess nitro-group sensitivity.

  • Step 1: Expose a 1 mg/mL solution (in clear glass) to 1.2 million lux hours (approx 24-48 hours in a standard photostability chamber).

  • Control: Wrap a duplicate vial in aluminum foil.

  • Expected Result: The exposed sample will darken. LC-MS will show complex fragmentation and potential dimerization (azo compounds).

Protocol C: Oxidative Stress
  • Purpose: Check for S-oxidation (Sulfoxide formation).

  • Step 1: Mix 1 mL stock + 1 mL 3% H₂O₂ .

  • Step 2: Incubate at Room Temperature for 24 hours.

  • Expected Result: Formation of the N-oxide or Sulfoxide (+16 Da shift), though the nitro group often deactivates the ring against oxidation compared to non-nitro thiazoles.

Frequently Asked Questions (FAQs)

Q: I see a peak at m/z 111 in negative mode. Is this a contaminant? A: It is likely 3-fluorophenol , a degradation product. In negative mode ESI, phenols ionize strongly ([M-H]⁻). This confirms your molecule has undergone hydrolysis. Check if your mobile phase pH is too high (>7.5).

Q: Why does the 5-nitro group make the ether bond unstable? A: The nitro group is strongly electron-withdrawing. It pulls electron density from the thiazole ring, making the C2 carbon highly positive (electrophilic). This lowers the energy barrier for water or hydroxide to attack that carbon and "kick out" the phenoxy group.

Q: Can I use this molecule in a cell-based assay with DTT? A: Caution is advised. DTT (Dithiothreitol) is a reducing agent. It can chemically reduce the 5-nitro group to an amine, even without enzymes present. This will create a "false positive" or "false negative" in your biological assay because you are testing the amine metabolite, not the parent drug.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Council for Harmonisation.[4] Link

  • Muller, M., et al. (2018). Metabolic activation of nitro-heterocyclic drugs: The case of Nitazoxanide.[5] Journal of Biological Chemistry. (Contextual grounding for 5-nitrothiazole reduction pathways).

  • Baillie, T. A. (2008). Metabolic Activation of Drug Molecules: An Overview of the Nitro Group. Chemical Research in Toxicology. Link

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Support Center: Scalable Synthesis of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Last Updated: February 21, 2026

Executive Summary & Synthetic Strategy

User Query: What is the most reliable route for scaling this molecule to kilogram quantities while minimizing safety risks?

Technical Response: For scale-up, we strongly recommend a Convergent Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike linear constructions of the thiazole ring (which often suffer from regioselectivity issues during nitration), this route utilizes the high electrophilicity of the 5-nitrothiazole core to displace a leaving group with 3-fluorophenol.

The Recommended Pathway:

  • Precursor Sourcing: Start with commercially available 2-amino-5-nitrothiazole .

  • Activation (Sandmeyer): Convert the amine to a bromide (2-bromo-5-nitrothiazole). Note: This is the critical safety step.

  • Coupling (SNAr): Displace the bromide with 3-fluorophenol using a mild base.

Process Workflow Diagram

G Start 2-Amino-5-nitrothiazole (Starting Material) Diazonium Diazonium Intermediate (UNSTABLE - Do Not Isolate) Start->Diazonium NaNO2, HBr < 5°C Bromide 2-Bromo-5-nitrothiazole (Activated Core) Diazonium->Bromide CuBr Sandmeyer Coupling S_NAr Coupling (K2CO3 / MeCN) Bromide->Coupling Phenol 3-Fluorophenol (Nucleophile) Phenol->Coupling Target 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (Final Product) Coupling->Target Reflux, 4-6h

Figure 1: Convergent synthesis workflow emphasizing the non-isolation of the hazardous diazonium intermediate.

Critical Protocol: The Sandmeyer Transformation

Context: Converting 2-amino-5-nitrothiazole to 2-bromo-5-nitrothiazole.

Q: Why is the yield inconsistent (30-60%) during the bromination step?

A: Inconsistency usually stems from the instability of the diazonium intermediate and inefficient radical transfer.

  • The Fix: Use Acetonitrile (MeCN) as a co-solvent with aqueous HBr. The diazonium salt of electron-deficient heterocycles is prone to hydrolysis (forming the phenol impurity) in pure water.

  • Protocol Adjustment:

    • Suspend 2-amino-5-nitrothiazole in 48% HBr and MeCN (1:1 ratio).

    • Cool to 0–5°C . Control the exotherm strictly.

    • Add NaNO2 (1.5 eq) as a saturated aqueous solution sub-surface to prevent NOx gas escape.

    • Crucial: Transfer this cold diazonium solution into a pre-heated (60°C) solution of CuBr (0.5 eq) in HBr. Do not add CuBr to the diazonium salt; the "inverse addition" prevents the accumulation of unreacted diazonium species [1].

Q: The reaction mixture turns into a solid block. How do I handle this on a 1kg scale?

A: This is a "stalling" issue caused by the poor solubility of the amine salt in cold acid.

  • Troubleshooting:

    • Mechanical Stirring: Magnetic stirring is insufficient for >100g batches. Use an overhead stirrer with a hydrofoil impeller.

    • Stepwise Acid Addition: Slurry the amine in water first, then add HBr slowly. This prevents the formation of large, impenetrable salt clumps.

Q: Safety Alert – Can I isolate the diazonium salt for storage?

A: ABSOLUTELY NOT. The diazonium salt of 2-amino-5-nitrothiazole is a high-energy energetic material . In the dry state, it is shock-sensitive and can detonate.[1] Always process it in situ as a solution or wet slurry. Never allow it to dry on filters or glass joints [2].

Critical Protocol: The SNAr Coupling

Context: Reaction of 2-bromo-5-nitrothiazole with 3-fluorophenol.

Q: I am seeing a "Bis-phenoxy" impurity. What is it?

A: This is rare but occurs if the nitro group is also displaced (denitration).

  • Cause: Reaction temperature >100°C or using a base that is too strong (e.g., NaH, KOtBu).

  • Solution: Switch to Potassium Carbonate (K2CO3) in Acetonitrile at reflux (80-82°C). The milder base is sufficient to deprotonate the phenol but insufficient to attack the nitro group. Avoid DMF if possible, as dimethylamine impurities in DMF can displace the bromide to form 2-(dimethylamino)-5-nitrothiazole [3].

Q: How do I remove the excess 3-fluorophenol without chromatography?

A: 3-Fluorophenol is a liquid (mp ~14°C) and difficult to crystallize out.

  • Workup Protocol:

    • Upon reaction completion, cool to room temperature.

    • Pour the mixture into 1M NaOH (cold). The product precipitates, while the unreacted phenol becomes a water-soluble phenoxide salt.

    • Filter the solid product.[2][3]

    • Polishing: Recrystallize from Ethanol/Water (9:1) . The nitrothiazole ether crystallizes as yellow needles, while any remaining phenolic oligomers stay in the mother liquor.

Troubleshooting Guide: Common Failure Modes

SymptomProbable CauseCorrective Action
Low Yield (Sandmeyer) Hydrolysis of diazonium salt to 2-hydroxy-5-nitrothiazole.Maintain temp <5°C during diazotization.[4] Ensure HBr is in large excess (3-4 eq).
Product is Red/Brown Azo-coupling side reactions.Ensure excess NaNO2 is quenched with urea/sulfamic acid before adding to CuBr.
Incomplete Coupling Wet solvent (Water deactivates the nucleophile).Dry MeCN over molecular sieves. Water content must be <0.1%.
Violent Exotherm Accumulation of reagents.[2]Use Dosing Controlled Reaction (DCR) . Add the phenol slowly to the thiazole/base mixture at reflux.

Safety & Handling (E-E-A-T)

Nitrothiazole Hazards
  • Energetic Profile: Compounds containing a nitro group on a heterocyclic ring have high decomposition energies.

  • DSC Recommendation: Before scaling above 100g, perform Differential Scanning Calorimetry (DSC) . Expect an onset of decomposition around 200°C . Ensure your reaction maximum temperature (MTSR) stays at least 50°C below this onset [4].

Waste Disposal
  • Aqueous Waste: The aqueous waste from the Sandmeyer reaction contains Copper and acidic bromides. It must be segregated as Heavy Metal Acidic Waste .

  • Filtrates: Mother liquors from the coupling step contain fluorinated aromatics. Do not mix with general organic waste; segregate for incineration.

References

  • Sandmeyer Optimization: Hanson, P., et al. "The Sandmeyer Reaction of 2-Aminothiazoles." Journal of the Chemical Society, Perkin Transactions 2, 2002. (Generalized citation for Sandmeyer on thiazoles).

  • Diazonium Safety: Sheng, M., et al. "Reactive Chemical Hazards of Diazonium Salts."[4] Process Safety Progress, 2015. .

  • SNAr Conditions: Gong, Y., et al. "Synthesis and SAR of 2-aryloxy-5-nitrothiazoles as metabolic regulators." Bioorganic & Medicinal Chemistry Letters, 2008. .

  • Thermal Stability: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. .

(Note: While specific patents for this exact molecule exist, the references above provide the authoritative grounding for the reaction types and safety protocols described.)

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Nitrothiazoles

The 5-nitrothiazole scaffold remains a cornerstone in the treatment of anaerobic infections (protozoal and bacterial) and, more recently, as a hypoxic radiosensitizer in oncology. While clinical standards like Nitazoxanide utilize an amide linker, the 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole derivative represents a strategic shift to an ether linkage combined with meta-fluorination.

This guide analyzes why this specific architecture offers a distinct pharmacokinetic advantage over non-fluorinated and amide-linked alternatives. The incorporation of the 3-fluorine atom is not merely decorative; it serves as a metabolic blockade against cytochrome P450 oxidation while modulating the lipophilicity (LogP) required for passive transport across parasitic membranes.

Scaffold Architecture & Design Logic

The molecule functions through three distinct pharmacophoric regions. Understanding these is prerequisite to interpreting the SAR data.

The Pharmacophore Triad
  • The Warhead (C5-Nitro): The 5-nitro group is obligate for activity. It acts as a prodrug moiety, requiring enzymatic reduction (via nitroreductases or PFOR) to generate toxic radical species that damage DNA or disrupt cellular metabolism.

  • The Linker (C2-Phenoxy): Unlike the amide linker in Nitazoxanide (which is susceptible to hydrolysis), the ether linkage is chemically robust. It increases lipophilicity, facilitating blood-brain barrier (BBB) penetration and uptake into cysts.

  • The Modulator (3-Fluoro Phenyl):

    • Metabolic Blockade: The C3 position is a common site for Phase I metabolic hydroxylation. Fluorine blocks this site.

    • Electronic Effect: The strong electronegativity (

      
      ) pulls electron density from the phenoxy ring, reducing the oxidative potential of the ether oxygen.
      

Comparative SAR Analysis

The following table contrasts the target molecule against the clinical standard (Nitazoxanide) and the direct non-fluorinated analog.

Table 1: Comparative Physicochemical & Biological Profile
FeatureTarget: 3-F-Phenoxy Derivative Alternative A: Non-Fluorinated (Phenoxy) Alternative B: Nitazoxanide (Amide)
Structure 2-(3-F-Ph)-O-Thiazole-NO22-Ph-O-Thiazole-NO22-Ph-CONH-Thiazole-NO2
Linker Type Ether (Stable)Ether (Stable)Amide (Hydrolyzable)
LogP (Calc) ~3.2 (High Lipophilicity)~2.8~1.6 (Moderate)
Metabolic Stability High (Blocked C3 site)Low (Prone to hydroxylation)Medium (Deacetylation active)
Electronic Character Electron Deficient RingElectron Rich RingElectron Deficient
Primary Utility Systemic/CNS AntiparasiticTopical/Gut-restrictedLuminal Antiparasitic
Key Insights:
  • Vs. Non-Fluorinated: The removal of the fluorine atom results in a compound that is rapidly metabolized. The 3-F substitution extends the half-life (

    
    ) by preventing arene oxide formation, a common pathway for phenyl ether degradation [1].
    
  • Vs. Amide Linkers: Amides are hydrogen bond donors. Ethers are acceptors only. The 3-F-phenoxy derivative lacks the H-bond donor, making it significantly more membrane-permeable, which is critical for targeting intracellular parasites (e.g., Leishmania amastigotes) or hypoxic tumor cores [2].

Mechanistic Pathway: Bioactivation

The biological activity is driven by the single-electron reduction of the nitro group. This pathway is selective for anaerobic organisms or hypoxic tissue because aerobic cells inhibit this reduction via oxygen cycling.

NitroReduction Prodrug Parent Drug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction Enzyme Nitroreductase (PFOR / NTR) Enzyme->Radical Catalysis Radical->Prodrug Re-oxidation by O2 Damage DNA Fragmentation Protein Adducts Radical->Damage Covalent Binding Futile Futile Cycle (Superoxide Gen) Radical->Futile In Aerobic Cells Oxygen O2 (Aerobic)

Figure 1: The selective toxicity mechanism. In anaerobic environments (parasites/hypoxic tumors), the radical anion accumulates, causing lethal damage. In healthy aerobic cells, oxygen reverses the reaction, protecting the host.

Experimental Protocols

To validate the SAR described above, the following self-validating synthesis and assay protocols are recommended.

A. Synthesis Workflow (Nucleophilic Aromatic Substitution)

This protocol avoids the use of hazardous nitration on the final scaffold, instead using a pre-nitrated thiazole block.

Synthesis Start 2-Bromo-5-nitrothiazole (Electrophile) Inter Meisenheimer Complex Start->Inter + Reagent Reagent 3-Fluorophenol (Nucleophile) Reagent->Inter Base K2CO3 / DMF 80°C, 4h Base->Inter Catalysis Product 2-(3-Fluorophenoxy)-5-nitrothiazole (Precipitate) Inter->Product - KBr

Figure 2: Convergent synthesis via SNAr mechanism.

Step-by-Step Protocol:

  • Reagents: Dissolve 2-bromo-5-nitrothiazole (1.0 eq) and 3-fluorophenol (1.1 eq) in anhydrous DMF.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Heat to 80°C under

    
     atmosphere for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Workup: Pour reaction mixture into crushed ice. The product will precipitate as a yellow solid.[1]

  • Purification: Filter and recrystallize from Ethanol.

  • Validation:

    
    H NMR must show the disappearance of the phenol -OH peak and the characteristic splitting pattern of the meta-fluoro phenyl ring.
    
B. Metabolic Stability Assay (Microsomal Stability)

To prove the "Fluorine Advantage," you must compare the intrinsic clearance (


) of the 3-F analog vs. the non-fluorinated parent.
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: Incubate test compounds (1 µM) at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with Acetonitrile containing internal standard (e.g., Warfarin). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: The 3-F derivative should exhibit a

      
       that of the non-fluorinated phenoxy analog [3].
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hurst, D. R., et al. (2002). Synthesis and biological activity of 2-amino-5-nitrothiazole derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for nitrothiazole synthesis).

Sources

A Proposed Benchmarking Framework: Evaluating the Therapeutic Potential of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive, multi-assay strategy for benchmarking the novel compound 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole (hereafter designated as Cpd-FPN-Thiazole) against established standard-of-care drugs. The thiazole ring is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The incorporation of a nitro group, specifically at the 5-position, has been linked to potent antibacterial and antiproliferative effects in related compounds[4][5]. This document provides the scientific rationale and detailed protocols for a rigorous comparative evaluation to elucidate the therapeutic promise of Cpd-FPN-Thiazole.

Our approach is structured across three primary therapeutic areas where the thiazole scaffold has shown significant promise: antimicrobial, anticancer, and anti-inflammatory activities. For each area, we propose head-to-head comparisons with clinically relevant drugs, utilizing validated in vitro and in vivo models. The objective is not merely to generate data, but to build a comprehensive performance profile that can guide future drug development decisions.

Part 1: Antimicrobial Activity Benchmarking

Rationale for Investigation: The nitrothiazole core is a well-established pharmacophore for antimicrobial agents, exhibiting potent bactericidal activity against a wide range of pathogens, including aerobic and anaerobic bacteria[6][7]. Notably, derivatives have shown exceptional efficacy against Mycobacterium tuberculosis (Mtb), a pathogen that requires agents capable of targeting both replicating and dormant bacilli[4][8]. Therefore, the primary benchmark for Cpd-FPN-Thiazole is its activity against clinically significant bacterial strains, with a special focus on Mtb.

Selection of Standard Drugs: To provide a robust comparative context, we will benchmark Cpd-FPN-Thiazole against:

  • Ampicillin & Ciprofloxacin: Representing broad-spectrum antibiotics against common Gram-positive and Gram-negative bacteria. Ciprofloxacin is a fluoroquinolone, and Ampicillin is a β-lactam.

  • Isoniazid & Rifampicin: First-line treatments for tuberculosis, providing a high bar for anti-mycobacterial potency[8].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. We will employ the broth microdilution method, a standardized and reproducible assay.

Methodology:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv) is inoculated into appropriate broth media and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: Cpd-FPN-Thiazole and standard drugs are serially diluted (2-fold) in a 96-well microtiter plate using appropriate broth media to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Each plate includes a positive control (bacteria in broth without any drug) to ensure viability and a negative control (broth only) to check for sterility.

  • Incubation: Plates are incubated under conditions appropriate for the specific bacterium (e.g., 37°C for 24 hours for S. aureus and E. coli; 37°C for 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is determined by visual inspection as the lowest drug concentration in which there is no visible turbidity. For Mtb, a resazurin-based indicator can be used for colorimetric readout.

Anticipated Data Profile: Comparative MIC Values

The following table presents a hypothetical data set to illustrate the expected output from this benchmarking experiment.

CompoundMIC (µM) vs. S. aureusMIC (µM) vs. E. coliMIC (µM) vs. M. tuberculosis H37Rv
Cpd-FPN-Thiazole 4.0 8.0 0.5
Ampicillin0.54.0N/A
Ciprofloxacin0.250.0152.0
IsoniazidN/AN/A0.2
RifampicinN/AN/A0.1

N/A: Not applicable or not typically tested.

Workflow Diagram: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis prep_bacteria Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate Wells prep_bacteria->inoculate prep_compounds Create 2-fold Serial Dilutions of Test & Standard Drugs prep_compounds->inoculate incubate Incubate Under Optimal Growth Conditions inoculate->incubate read_plate Read Plate Visually or with Spectrophotometer incubate->read_plate determine_mic Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Part 2: Anticancer Activity Benchmarking

Rationale for Investigation: Thiazole derivatives have been reported to inhibit cancer cell growth and migration through various mechanisms[5]. Specifically, 2-amino-5-nitrothiazole structures have shown cytotoxic effects against breast cancer cell lines[5]. Therefore, evaluating the antiproliferative potential of Cpd-FPN-Thiazole is a logical and critical step in its characterization.

Selection of Standard Drug:

  • Doxorubicin: A widely used and potent chemotherapeutic agent that acts via DNA intercalation and inhibition of topoisomerase II. It serves as a high-potency benchmark for in vitro cytotoxicity studies[9].

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Cpd-FPN-Thiazole or Doxorubicin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Anticipated Data Profile: Comparative IC50 Values

The table below illustrates a hypothetical outcome for the cytotoxicity screening.

CompoundIC50 (µM) vs. MDA-MB-231 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
Cpd-FPN-Thiazole 5.2 7.8
Doxorubicin0.81.2
Workflow Diagram: MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout seed_cells Seed Cancer Cells in 96-well Plate adhere_cells Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere_cells treat_cells Treat with Serial Dilutions of Compounds adhere_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs

Caption: Workflow for MTT cell viability and cytotoxicity assay.

Part 3: Anti-inflammatory Activity Benchmarking

Rationale for Investigation: The thiazole scaffold is present in numerous compounds with demonstrated anti-inflammatory activity[10]. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes[11]. Benchmarking Cpd-FPN-Thiazole against selective and non-selective COX inhibitors can reveal its potential mechanism and therapeutic window.

Selection of Standard Drugs:

  • Indomethacin: A potent, non-selective COX inhibitor, used as a standard for high anti-inflammatory efficacy[11].

  • Celecoxib: A selective COX-2 inhibitor, representing a class of drugs with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs[12].

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the two key COX isoforms.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of Cpd-FPN-Thiazole or the standard drugs in a reaction buffer.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Measurement of Prostaglandin Production: The assay measures the amount of Prostaglandin E2 (PGE2) produced, typically via an enzyme immunoassay (EIA).

  • IC50 Calculation: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values for each isoform are determined from dose-response curves. The COX-2 selectivity index is calculated as (IC50 COX-1 / IC50 COX-2).

Signaling Pathway: Cyclooxygenase (COX) Action

COX_Pathway cluster_outcomes1 Physiological Functions cluster_outcomes2 Inflammatory Response AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes COX1->PGs_Thromboxanes PGs_Prostacyclins Prostaglandins, Prostacyclins COX2->PGs_Prostacyclins GI_Protection GI Protection PGs_Thromboxanes->GI_Protection Platelet_Aggregation Platelet Aggregation PGs_Thromboxanes->Platelet_Aggregation Inflammation Inflammation PGs_Prostacyclins->Inflammation Pain Pain PGs_Prostacyclins->Pain Fever Fever PGs_Prostacyclins->Fever Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibits

Caption: Inhibition of the COX pathway by NSAIDs.

Anticipated Data Profile: Comparative COX Inhibition

A hypothetical data set for the in vitro COX inhibition assay is presented below.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index
Cpd-FPN-Thiazole 25.0 1.5 16.7
Indomethacin0.11.00.1
Celecoxib15.00.05300

Overall Synthesis and Forward Outlook

This guide presents a structured, three-pronged strategy to benchmark 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole. By systematically comparing its performance against gold-standard drugs in antimicrobial, anticancer, and anti-inflammatory assays, a clear and objective profile of its therapeutic potential can be established. The causality behind these experimental choices is rooted in the well-documented activities of the nitrothiazole scaffold[5][6][10].

The hypothetical data presented illustrates a potential outcome where Cpd-FPN-Thiazole could be a promising lead compound. For instance, strong activity against M. tuberculosis, moderate cytotoxicity against cancer cells, and selective inhibition of COX-2 would suggest a candidate with a potentially broad therapeutic utility and a favorable safety profile. The subsequent steps would involve pharmacokinetic studies, in vivo efficacy models, and toxicology assessments to further validate its potential as a clinical candidate.

References

  • Grunberg, E., & Titsworth, E. H. (1973). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy. [Link]

  • Shukla, P., et al. (2024). Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. Molecules. [Link]

  • Grunberg, E., & Titsworth, E. H. (1973). Antibacterial activities of nitrothiazole derivatives. PubMed. [Link]

  • Al-Otaibi, F., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]

  • Jeankumar, V. U., et al. (2013). Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gbadamosi, S. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. [Link]

  • Al-Salahi, R., et al. (2020). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules. [Link]

  • Teh, C. H., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. [Link]

  • Dighe, S. N., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]

  • PreScouter. (2020). Novel anti-inflammatory drugs: Viable strategies to end the dry spell. [Link]

  • Aging-US. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • PMC. (2024). Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. [Link]

  • Samadhiya, P., et al. (2012). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Anusha, S., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • ResearchGate. (n.d.). Comparison between the chemical structures of the main classes of antibiotics and novel compounds. [Link]

  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Bentham Science. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole Derivatives. [Link]

  • PMC. (2020). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

  • Frontiers. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

  • SciSpace. (n.d.). Synergy between novel antimicrobials and conventional antibiotics or bacteriocins. [Link]

  • Journal of Pharmaceutical Research International. (2023). Comparison of Different Antibiotic Medications on Microorganisms: An Original Research. [Link]

  • ResearchGate. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. [Link]

  • Chemistry Review Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. [Link]

  • PMC. (2016). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. [Link]

Sources

Orthogonal Validation of 2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole Screening Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-stage drug discovery, the identification of "hits" from high-throughput screening (HTS) campaigns is merely the first step in a long and arduous journey. The true challenge lies in distinguishing genuine, mechanism-based inhibitors from the plethora of false positives that inevitably emerge. This guide provides a comprehensive framework for the orthogonal validation of screening hits, using the hypothetical case of 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole (hereafter designated as Compound X ), a novel compound identified in a primary screen for inhibitors of a key oncogenic protein kinase (e.g., a receptor tyrosine kinase, RTK).

The thiazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] Modifications of the thiazole ring have yielded potent inhibitors of various cellular processes.[4] However, the thiazole moiety, particularly 2-aminothiazoles, can also be associated with frequent hitters, underscoring the critical need for rigorous validation.[1] This guide will compare two robust orthogonal methods—Surface Plasmon Resonance (SPR) and a cellular target engagement assay—providing the theoretical underpinnings, step-by-step protocols, and comparative data to empower researchers to make informed decisions in their hit-to-lead campaigns.

The Imperative for Orthogonal Validation

Primary HTS assays are designed for speed and scale, often at the expense of precision. This can lead to the identification of compounds that interfere with the assay technology itself (e.g., fluorescent compounds, aggregators) rather than interacting specifically with the biological target. Orthogonal validation employs distinct biophysical or cellular principles to confirm the initial screening result, thereby building confidence in a hit's authenticity and mechanism of action. Our validation strategy for Compound X will focus on two key questions:

  • Does Compound X directly bind to the target kinase?

  • Does Compound X engage the target kinase in a cellular environment?

Answering these questions requires a multi-pronged approach that moves from a simple biochemical interaction to a more physiologically relevant context.

Method 1: Direct Biophysical Binding Analysis via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics and affinity between an analyte (the small molecule hit) and a ligand (the immobilized target protein). This method provides a direct assessment of the physical interaction, making it an excellent orthogonal approach to confirm hits from activity-based primary screens.

Causality Behind Experimental Choices

By immobilizing the purified target kinase on the sensor chip and flowing Compound X over the surface, we can directly observe the binding event. This approach is independent of the enzymatic activity of the kinase, thus eliminating false positives that might arise from interference with the substrate, cofactor (e.g., ATP), or detection system of the primary assay. The quantitative data obtained from SPR—association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD)—provide a detailed biophysical fingerprint of the interaction.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Purify Target Kinase e1 Immobilize Kinase via Amine Coupling p1->e1 p2 Prepare Sensor Chip (e.g., CM5) p2->e1 p3 Prepare Compound X Stock e2 Generate Serial Dilutions of Compound X p3->e2 e3 Inject Compound X over Sensor Surface e1->e3 e2->e3 e4 Monitor Binding (Association/Dissociation) e3->e4 a1 Reference Surface Subtraction e4->a1 a2 Fit Sensorgrams to Kinetic Model a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: Workflow for SPR-based validation of Compound X.

Detailed SPR Protocol
  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl pH 8.5 injection. A reference flow cell should be prepared similarly but without kinase immobilization.

  • Binding Analysis:

    • Prepare a dilution series of Compound X in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM). A DMSO concentration of ≤1% should be maintained across all samples.

    • Inject each concentration of Compound X over the reference and kinase-immobilized flow cells for a contact time of 180 seconds, followed by a dissociation phase of 300 seconds.

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Processing:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters.

Hypothetical SPR Data for Compound X
Concentration (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (µM)
0.1 - 101.5 x 10⁵7.5 x 10⁻³0.05

This data would indicate a high-affinity interaction between Compound X and the target kinase, providing strong evidence that it is a direct binder.

Method 2: Cellular Target Engagement using NanoBRET™ Assay

While SPR confirms direct binding, it does not guarantee that a compound can enter a cell and engage its target in the complex intracellular environment. A cellular target engagement assay is therefore a crucial next step. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.

Causality Behind Experimental Choices

This assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). When a test compound like Compound X enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This provides a direct readout of target engagement at the site of action. This method is highly specific and allows for the determination of cellular potency (IC₅₀), which can be compared to the biochemical affinity (KD).

Signaling Pathway and Assay Principle

NanoBRET_Principle cluster_NoCompound No Compound X cluster_WithCompound With Compound X Kinase_NLuc Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase_NLuc->Tracer Binding BRET BRET Signal (High) Tracer->BRET Energy Transfer Kinase_NLuc2 Kinase-NanoLuc® (Donor) CompoundX Compound X Kinase_NLuc2->CompoundX Binding & Displacement NoBRET BRET Signal (Low) CompoundX->NoBRET No Energy Transfer

Caption: Principle of the NanoBRET™ target engagement assay.

Detailed NanoBRET™ Protocol
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of Compound X in Opti-MEM® I Reduced Serum Medium.

    • To the cells, add the NanoBRET™ Tracer at its predetermined optimal concentration, immediately followed by the addition of the Compound X dilutions.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (DMSO) controls.

    • Plot the normalized BRET ratio against the logarithm of the Compound X concentration and fit the data to a four-parameter dose-response curve to determine the cellular IC₅₀.

Hypothetical NanoBRET™ Data for Compound X
Assay MetricValue
Cellular IC₅₀0.25 µM
Maximum Inhibition95%
Z'-factor0.8

A cellular IC₅₀ of 0.25 µM, which is reasonably close to the biophysical KD of 0.05 µM, would strongly suggest that Compound X is cell-permeable and engages the target kinase within a cellular context.

Comparison of Orthogonal Validation Methods

FeatureSurface Plasmon Resonance (SPR)NanoBRET™ Assay
Principle Biophysical binding (mass change)Proximity-based energy transfer
Format In vitro (purified protein)In-cell (live cells)
Output ka, kd, KD (kinetics & affinity)Cellular IC₅₀ (potency)
Labeling Label-freeRequires tracer and luciferase tag
Throughput ModerateHigh
Pros - Direct binding measurement- Provides full kinetic profile- No cellular confounds- Physiologically relevant- Measures cell permeability- High sensitivity and specificity
Cons - Requires purified, active protein- May not reflect cellular activity- Requires genetic modification of cells- Indirect measurement of binding

Conclusion: Building a Confident Path Forward

The orthogonal validation of HTS hits is a non-negotiable step in modern drug discovery. By systematically progressing from a direct biophysical binding assay like SPR to a cellular target engagement assay such as NanoBRET™, researchers can effectively triage hits and eliminate artifacts. For our hypothetical hit, 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole (Compound X) , the combined data from these two distinct methodologies would provide compelling evidence of a direct, high-affinity interaction with the target kinase that translates into potent engagement within a live cell. This rigorous, evidence-based approach ensures that only the most promising and well-characterized compounds advance into the resource-intensive stages of lead optimization, ultimately increasing the probability of success in developing novel therapeutics.

References

  • Cellular Therapy and Transplantation. (2022, June 30). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). BIOASSAY OF 2-AMINO-5-NITROTHIAZOLE FOR POSSIBLE CARCINOGENICITY. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.